molecular formula C23H29N3O6S B11493577 N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide

N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B11493577
M. Wt: 475.6 g/mol
InChI Key: ZWMKTTUPNXSROF-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes cyano, diethoxy, diethylsulfamoyl, and methoxy functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The diethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of new compounds with different functional groups replacing the diethoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide
  • N-(2-CYANO-4,5-DIMETHOXYPHENYL)-N’-(4-FLUOROBENZYL)THIOUREA
  • N-(2-Cyano-4,5-dimethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H29N3O6S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide

InChI

InChI=1S/C23H29N3O6S/c1-6-26(7-2)33(28,29)22-13-16(10-11-19(22)30-5)23(27)25-18-14-21(32-9-4)20(31-8-3)12-17(18)15-24/h10-14H,6-9H2,1-5H3,(H,25,27)

InChI Key

ZWMKTTUPNXSROF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2C#N)OCC)OCC)OC

Origin of Product

United States

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